Octyl 2-aminobenzoate

Description

Contextualization within Aminobenzoate and Anthranilate Ester Chemistry

To understand Octyl 2-aminobenzoate (B8764639), one must first consider its chemical family. It belongs to the class of compounds known as aminobenzoic acids, which are characterized by a benzene (B151609) ring substituted with both an amine group and a carboxylic acid group. ecmdb.ca Specifically, it is an ester of anthranilic acid (2-aminobenzoic acid). wikipedia.org Anthranilic acid is an amphoteric molecule, meaning it has both acidic and basic functional groups. wikipedia.org

Aminobenzoate esters, in general, are a versatile class of compounds with a wide array of applications. For instance, they are utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes. vulcanchem.com Some are also used as UV absorbers and corrosion inhibitors. wikipedia.org A well-known example is methyl anthranilate, which is used as a flavoring agent and in the perfume industry. chemicalbook.comwikipedia.org The position of the amino group on the benzene ring relative to the ester group is crucial in determining the compound's properties and applications.

Anthranilates, or esters of 2-aminobenzoic acid, are a specific subgroup of aminobenzoate esters. wikipedia.org They are noted for their use in the fragrance industry, often imparting floral or fruity scents. scent.vn Beyond their aromatic properties, anthranilate esters serve as valuable intermediates in organic synthesis. For example, they can be used to generate benzyne, a highly reactive intermediate. wikipedia.org The specific alcohol used in the esterification of anthranilic acid plays a significant role in the final properties of the ester. In the case of Octyl 2-aminobenzoate, the "octyl" group refers to an eight-carbon alkyl chain.

Significance and Research Trajectories for this compound

The significance of this compound lies in the unique combination of the anthranilate structure with a long-chain octyl ester group. This specific combination of a hydrophilic (the aminobenzoate head) and a lipophilic (the octyl tail) part gives the molecule amphipathic properties, which can be of interest in various applications.

Current research on aminobenzoate esters is exploring their potential in new areas. For example, some are being investigated as multifunctional additives for polymers. researchgate.net Additionally, the synthesis of novel aminobenzoate esters for applications such as protein pegylation, a process that can improve the therapeutic properties of protein drugs, is an active area of research. rsc.org

While specific research trajectories for this compound are not as extensively documented as for some of its shorter-chain counterparts like methyl or butyl anthranilate, its structural features suggest potential areas of investigation. These could include its use as a fragrance component with specific longevity or fixation properties due to the less volatile octyl group. scent.vn Its potential as a plasticizer or a modifying agent in material science is another plausible research avenue, given the properties of similar long-chain esters. Further research is needed to fully elucidate the specific applications and unique properties of this compound.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 55198-39-5 |

| Molecular Formula | C15H23NO2 |

| Molecular Weight | 249.35 g/mol |

| Appearance | Data not available |

| Boiling Point (estimated) | 345°C |

| Vapor Pressure (estimated) | 0.0005 hPa @ 20°C; 0.0009 hPa @ 25°C |

| Solubility | Well soluble in BB, IPM, DOA |

| Odor Profile | Floral, sweet, grape, fruity, fresh, orange, citrus, orangeflower, rose, herbal |

| This data is compiled from various chemical databases and may be estimated. scent.vn |

Structure

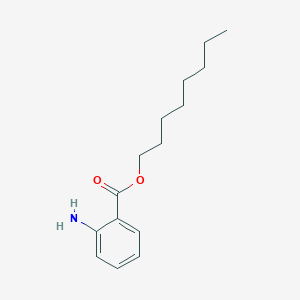

2D Structure

3D Structure

Properties

CAS No. |

55198-39-5 |

|---|---|

Molecular Formula |

C15H23NO2 |

Molecular Weight |

249.35 g/mol |

IUPAC Name |

octyl 2-aminobenzoate |

InChI |

InChI=1S/C15H23NO2/c1-2-3-4-5-6-9-12-18-15(17)13-10-7-8-11-14(13)16/h7-8,10-11H,2-6,9,12,16H2,1H3 |

InChI Key |

FFZFHRYMHDWKAX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CC=C1N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Esterification and Derivatization Strategies for 2-Aminobenzoates

The core structure of Octyl 2-aminobenzoate (B8764639) is assembled through the formation of an ester linkage, while its properties can be tuned by modifying the amino group.

Synthesis of Octyl 2-aminobenzoate and Analogues

The primary method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating 2-aminobenzoic acid (anthranilic acid) with an excess of n-octanol. masterorganicchemistry.com The presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the alcohol. masterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed. masterorganicchemistry.com

The direct esterification of anthranilic acid can be challenging due to the presence of the basic amino group, which can be protonated by the acid catalyst, deactivating the molecule. acs.orgacs.org This often necessitates the use of a significant amount of catalyst. acs.orgacs.org An alternative approach involves the use of dehydrating agents like phosphorus pentoxide or polyphosphoric acids, which facilitate the esterification under thermal conditions, sometimes avoiding the need for strong mineral acids. google.com

N-Substitution and Functionalization of the Amino Group

The amino group of this compound offers a reactive site for further chemical modification, leading to a diverse range of derivatives with altered properties.

N-Alkylation: The nitrogen atom can be alkylated to produce secondary or tertiary amines. For instance, the biosynthesis of N-methylanthranilate from anthranilate is a known biological pathway, highlighting the feasibility of this modification. nih.govresearchgate.net Synthetic methods can achieve similar transformations to yield compounds like Octyl 2-(methylamino)benzoate.

Schiff Base Formation: The primary amino group readily condenses with aldehydes to form Schiff bases (imines). This reaction is widely used in the fragrance industry to create new aroma compounds. wikipedia.org For example, reacting an anthranilate ester with hydroxycitronellal produces Aurantiol, a common perfumery ingredient. wikipedia.org

N-Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amides, such as N-acetyl and N-formyl derivatives. inchem.org

Below is a table of potential N-substituted derivatives of 2-aminobenzoate esters.

Interactive Data Table: Examples of N-Functionalized 2-Aminobenzoate Derivatives| Derivative Type | Reactant | Functional Group | Example Compound Name |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | -NHR | Methyl N-methylanthranilate inchem.org |

| Schiff Base | Aldehyde | -N=CHR | Aurantiol wikipedia.org |

| N-Acylation | Acyl Halide | -NHCOR | Methyl N-acetylanthranilate inchem.org |

Directed Synthesis of Related Anthranilate Esters

While direct esterification is common, transesterification is a highly effective alternative for synthesizing various anthranilate esters, particularly those with long-chain alcohols like octanol. This method involves reacting a readily available short-chain ester, such as methyl anthranilate, with a higher-boiling alcohol in the presence of a catalyst. google.com

A German patent describes a process where methyl anthranilate is heated with n-butanol and a catalytic amount of potassium carbonate. The lower-boiling methanol (B129727) by-product is distilled off, driving the reaction to completion and yielding n-butyl anthranilate in high purity (99-100%) and yield (96-97%). google.com This strategy is advantageous as it often proceeds under milder conditions than direct esterification and avoids the formation of by-products associated with strong acid catalysts. google.com The same principle can be applied to synthesize this compound from methyl anthranilate and n-octanol.

Interactive Data Table: Synthesis of Anthranilate Esters via Transesterification

| Starting Ester | Alcohol | Catalyst | Product Ester | Reported Yield |

|---|---|---|---|---|

| Methyl Anthranilate | n-Butanol | K₂CO₃ | n-Butyl Anthranilate | 97% google.com |

| Methyl Anthranilate | Ethanol | Lipase | Ethyl Anthranilate | Not specified google.com |

| Ethyl 4-aminobenzoate | Poly(tetrahydrofuran) | Not specified | 4-aminobenzoate diester | Not specified google.com |

Catalytic Approaches in 2-Aminobenzoate Synthesis

The development of advanced catalytic systems aims to improve the efficiency, selectivity, and environmental footprint of 2-aminobenzoate synthesis.

Metal-Catalyzed Reaction Development

Metal catalysts are instrumental in various organic transformations, including the formation of core aromatic structures. While direct metal-catalyzed esterification of 2-aminobenzoic acid is less common, metals play a role in the synthesis of related heterocyclic compounds. For example, copper-catalyzed reactions have been developed for the synthesis of 2-aminobenzothiazoles, which involves the formation of C-S and C-N bonds on an aniline-derived substrate. researchgate.net Such methodologies showcase the potential for transition metals to facilitate complex bond formations in the broader synthesis of functionalized aromatic amines.

Application of Novel Catalytic Systems, including Ionic Liquids

Recent research has focused on heterogeneous catalysts and biocatalysts to overcome the limitations of traditional homogeneous acid catalysis.

Heterogeneous Acid Catalysts: Solid acid catalysts, such as ion-exchange resins like Amberlyst-15 and Indion-130, have proven to be highly effective for the esterification of anthranilic acid. acs.orgacs.org These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced corrosion and waste disposal issues compared to mineral acids like H₂SO₄. acs.orgacs.org

Biocatalysis: Enzymes, particularly lipases, have been successfully employed as catalysts for producing natural aromatic esters. A patent details a method using lipase from Candida cylindracea to catalyze the esterification of anthranilic acid with various alcohols (methanol, ethanol, butanol) to yield the corresponding esters. google.com This enzymatic approach is classified as a natural process and operates under moderate temperature conditions. google.com

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are considered "green" solvents due to their low vapor pressure and high thermal stability. nih.gov They have been explored as media for biocatalytic processes. mdpi.com The combination of enzymes, such as lipases, with ionic liquids can create efficient and recyclable systems for ester synthesis. mdpi.com The ionic liquid can serve as the reaction medium, facilitating the delivery of substrates and the extraction of products, sometimes in biphasic systems with solvents like supercritical CO₂. mdpi.com

Interactive Data Table: Comparison of Catalytic Systems for Anthranilate Synthesis

| Catalyst Type | Catalyst Example | Reaction | Advantages |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Fischer Esterification | Readily available, effective masterorganicchemistry.com |

| Heterogeneous Acid | Amberlyst-15 Resin | Esterification | Recyclable, non-corrosive, easy separation acs.orgacs.org |

| Biocatalyst | Lipase | Enzymatic Esterification | "Natural" process, mild conditions, high selectivity google.com |

| Base Catalyst | Potassium Carbonate (K₂CO₃) | Transesterification | High yield, avoids strong acids google.com |

Mechanistic Studies of 2-Aminobenzoate Reactions

The study of reaction mechanisms involving 2-aminobenzoates provides fundamental insights into their chemical behavior, including reaction pathways, the nature of intermediates, and the potential for molecular rearrangements and cyclizations. These investigations are crucial for optimizing synthetic routes and understanding the broader applications of these compounds.

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of 2-aminobenzoates have been explored in various contexts, from enzyme-catalyzed transformations to chemical degradation processes. The elucidation of these pathways involves identifying the sequence of chemical reactions and the transient molecular structures, or intermediates, that are formed.

In biological systems, 2-aminobenzoate is a known intermediate in the degradation of tryptophan and other indole-containing compounds. ethz.chethz.ch The catabolism of 2-aminobenzoic acid has been extensively studied in both aerobic and anaerobic bacteria.

Aerobic Degradation Pathway: Under aerobic conditions, microorganisms such as Pseudomonas and the fungus Aspergillus niger metabolize 2-aminobenzoate through different pathways. ethz.ch For instance, Pseudomonas sp. KB740 converts 2-aminobenzoate to 1,4-cyclohexadione via the intermediate 2-amino-5-oxo-cyclohex-1-enecarboxy-CoA. ethz.ch Other species of Pseudomonas can transform it directly to catechol. ethz.ch Aspergillus niger also utilizes a pathway that leads to catechol. ethz.ch

Anaerobic Degradation Pathway: In the absence of oxygen, the degradation of 2-aminobenzoate proceeds through an initial esterification of the carboxyl group with coenzyme A, forming 2-aminobenzoyl-CoA. ethz.ch This is followed by a proposed reductive deamination to yield benzoyl-CoA, a process that has been observed in the catabolism of other nitroaromatic compounds. ethz.ch

A key reaction of 2-aminobenzoate esters that has been mechanistically studied is their hydrolysis. The hydrolysis of esters like trifluoroethyl, phenyl, and p-nitrophenyl 2-aminobenzoate has been shown to proceed via intramolecular general base catalysis. iitd.ac.in In this mechanism, the neighboring amino group acts as a general base, facilitating the attack of a water molecule on the ester's carbonyl carbon. iitd.ac.in This pathway is notable for its efficiency, leading to rate enhancements of 50- to 100-fold compared to the hydrolysis of corresponding para-substituted esters. iitd.ac.in The reaction rate is independent of pH in the range of 4 to 8. iitd.ac.in

Below is a table summarizing the rate constants for the hydrolysis of different 2-aminobenzoate esters.

| Ester of 2-Aminobenzoic Acid | Reaction Condition | Rate Constant (kobsd) | pH-independent Region |

| p-Nitrophenyl 2-aminobenzoate | H₂O at 50 °C | 2 × 10⁻³ s⁻¹ | > 4 |

| Phenyl 2-aminobenzoate | H₂O | - | 9 to 4 |

Data sourced from studies on the hydrolysis of 2-aminobenzoate esters. iitd.ac.in

Examination of Rearrangement and Cyclization Processes

2-aminobenzoate derivatives can participate in rearrangement and cyclization reactions, leading to the formation of new molecular structures. These processes are often driven by the specific substitution patterns on the aromatic ring and the nature of the reaction conditions.

One notable rearrangement process results in the formation of 2-aminobenzoate esters from ortho-nitrobenzylidenemalonates. The reaction of diethyl 2-nitro-4-(trifluoromethyl)benzylidenemalonate with diethylamine in an alcohol solvent leads to the reduction of the nitro group and oxidation of the vinylic carbon. cdnsciencepub.com This is accompanied by the migration of the malonic fragment, yielding the corresponding 2-amino-4-(trifluoromethyl)benzoate ester. cdnsciencepub.com For this reductive-oxidative rearrangement to occur, the presence of strongly electron-withdrawing groups on the phenyl ring, such as two nitro groups or a nitro and a trifluoromethyl group, is necessary. cdnsciencepub.com

Cyclization reactions involving derivatives of 2-aminobenzoic acid are also known. For example, the intramolecular nucleophilic aminolysis of methyl 2-aminomethylbenzoate leads to the formation of phthalimidine. acs.org While this specific example does not involve this compound directly, it illustrates the potential for cyclization in closely related structures.

The Beckmann rearrangement, a well-known reaction in organic chemistry, can also lead to rearrangement-cyclization products. organicreactions.org This reaction involves the acid-mediated isomerization of an oxime to an amide. In certain cases, the nitrilium ion intermediate generated during the Beckmann rearrangement can undergo intramolecular cyclization. organicreactions.org

Environmental Fate and Degradation Mechanisms

Abiotic Transformation Processes of 2-Aminobenzoate (B8764639) Esters

Abiotic transformation processes, including photodegradation and chemical oxidation, are significant pathways for the degradation of 2-aminobenzoate esters in the environment. These processes can lead to the formation of various transformation products with differing chemical properties and potential toxicities compared to the parent compound.

Studies on methyl 2-aminobenzoate (methyl anthranilate), a structural analog of octyl 2-aminobenzoate, indicate that it can undergo direct photolysis when exposed to UVC and UVB radiation. mdpi.comresearchgate.net The presence of substances like hydrogen peroxide can accelerate this photodegradation process. mdpi.comresearchgate.net The photodegradation of methyl 2-aminobenzoate has been shown to yield hydroxyderivatives as transformation products. mdpi.comresearchgate.net While specific studies on this compound are limited, the photochemical behavior of methyl 2-aminobenzoate suggests that photodegradation is a relevant environmental fate process for this class of compounds. The rate of photodegradation can be influenced by the presence of other substances in the water that can act as photosensitizers.

The photostability of methyl anthranilate has been noted to be greater than that of other UV-A filters like avobenzone (B1665848) when in formulation. mdpi.com Furthermore, its photostability can be enhanced by the presence of UV-B filters such as octocrylene (B1203250) and ethylhexyl methoxycinnamate, which can quench its triplet states. mdpi.com

The following table summarizes the photodegradation of methyl 2-aminobenzoate under different conditions.

| Condition | Observation | Reference |

|---|---|---|

| UVC and UVB Irradiation | Undergoes direct photolysis. | mdpi.comresearchgate.net |

| Presence of Hydrogen Peroxide (H₂O₂) | Accelerated photodegradation. | mdpi.comresearchgate.net |

| In Formulation with Octocrylene and Ethylhexyl Methoxycinnamate | Increased photostability. | mdpi.com |

2-aminobenzoate esters can react with oxidizing agents commonly found in water treatment processes, such as hypochlorite (B82951) (a component of bleach). The amino group of these esters is susceptible to reaction with chlorine. nih.gov Studies on a similar compound, octyl-dimethyl-para-aminobenzoic acid (OD-PABA), have shown that in the presence of sodium hypochlorite, chloro-organic derivatives are formed. researchgate.net This suggests that this compound would likely react with hypochlorite, leading to the formation of chlorinated byproducts.

The chlorination of anthranilic acid, the parent acid of this compound, has been shown to produce various chlorinated byproducts. nih.gov The reaction of anthranilic acid with N-chloroamines in the presence of an iron catalyst can also lead to the formation of anthranilic acid derivatives. nih.gov These findings suggest that the chlorination of this compound in water treatment or other environments where chlorine is present could lead to the formation of a variety of halogenated organic compounds. The specific nature and toxicity of these byproducts would depend on the reaction conditions.

Oxidative and Chlorinative Transformations

Environmental Partitioning and Transport Research

The environmental partitioning and transport of this compound are influenced by its physicochemical properties, such as its water solubility and octanol-water partition coefficient. As an ester with a long alkyl chain, it is expected to have low water solubility and a tendency to partition into organic matter.

While specific data on the environmental persistence and mobility of this compound are scarce, information on related compounds provides some indication of its likely behavior. Organic UV filters, in general, are considered emerging contaminants, and some have been shown to be persistent in the environment. researchgate.netresearchgate.net

For methyl anthranilate, an estimated soil adsorption coefficient (Koc) of 75 suggests high mobility in soil. However, it is also noted that aromatic amines can bind strongly to organic matter in soil, which would reduce their mobility. nih.gov The estimated atmospheric half-life for ethyl 2-aminobenzoate, another analog, is approximately 11 hours due to reaction with hydroxyl radicals. nih.gov

The longer octyl chain in this compound would likely lead to a higher octanol-water partition coefficient (log Kow) and a higher soil adsorption coefficient (Koc) compared to its methyl and ethyl counterparts, suggesting lower mobility and a greater tendency to adsorb to soil and sediment. The persistence of organic compounds in the environment is often categorized by their half-life. orst.edu Without specific experimental data, the persistence of this compound can only be inferred from the behavior of other organic UV filters, some of which have been found to be persistent. researchgate.net

The following table provides estimated environmental fate parameters for analogs of this compound.

| Compound | Parameter | Estimated Value | Implication | Reference |

|---|---|---|---|---|

| Methyl Anthranilate | Koc | 75 | High mobility in soil, but may be lower due to binding of the amino group. | nih.gov |

| Ethyl Anthranilate | Atmospheric Half-life | ~11 hours | Degradation in the atmosphere by reaction with hydroxyl radicals. | nih.gov |

Degradation in Aqueous and Solid Matrices

The environmental persistence of commercial chemicals such as this compound, also known as octyl anthranilate, is a subject of increasing scientific scrutiny. While direct and extensive research on the degradation of this specific compound is limited, the scientific literature on structurally similar compounds, such as other aminobenzoate esters and octyl esters, provides a foundational understanding of its likely behavior in aqueous and solid matrices. The primary degradation pathways are anticipated to be a combination of biotic and abiotic processes, including microbial degradation and photodegradation.

In aqueous environments, the ester linkage of this compound is susceptible to hydrolysis, a process that can be influenced by pH, temperature, and microbial activity. The rate of hydrolysis is a critical factor in determining the persistence of the parent compound in water bodies. Furthermore, photodegradation, driven by exposure to sunlight, is expected to be a significant abiotic degradation route. The aminobenzoate moiety can absorb ultraviolet (UV) radiation, leading to the formation of reactive species and subsequent transformation of the molecule. Studies on other UV filters have shown that photodegradation rates can be influenced by the presence of other substances in the water, such as dissolved organic matter.

In solid matrices like soil and sediment, microbial degradation is likely to be the predominant pathway for the breakdown of this compound. The rate and extent of this biodegradation are dependent on a variety of factors, including the composition of the microbial community, soil type, moisture content, temperature, and the availability of nutrients. The octyl ester portion of the molecule may be cleaved by microbial esterases, followed by the degradation of the resulting 2-aminobenzoic acid and octanol. Research on di-n-octyl phthalate (B1215562) has demonstrated that certain bacteria, such as Gordonia sp., can effectively degrade octyl esters, with half-lives in soil being relatively short under optimal conditions.

The following table summarizes the potential degradation pathways and influencing factors for this compound based on data from related compounds.

| Degradation Pathway | Matrix | Key Influencing Factors | Potential Transformation Products |

| Hydrolysis | Aqueous | pH, Temperature, Microbial Activity | 2-Aminobenzoic acid, Octanol |

| Photodegradation | Aqueous | Sunlight (UV) Intensity, Dissolved Organic Matter | Hydroxylated derivatives, De-alkylated products |

| Microbial Degradation | Soil/Sediment | Microbial Population, Soil Type, Moisture, Temperature | 2-Aminobenzoic acid, Octanol, and further breakdown products |

Methodologies for Transformation Product Identification in Environmental Samples

The identification and characterization of transformation products are crucial for a comprehensive understanding of the environmental fate of this compound. The elucidation of these byproducts requires sophisticated analytical techniques capable of detecting and identifying unknown compounds at trace levels in complex environmental matrices.

Advanced Analytical Techniques for Byproduct Elucidation

A multi-faceted analytical approach is typically employed to identify the degradation products of organic contaminants. High-performance liquid chromatography (HPLC) is a fundamental tool for separating the parent compound from its more polar transformation products. Coupling HPLC with mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), allows for the accurate mass determination of byproducts, which is a critical step in deducing their elemental composition.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, especially for more volatile byproducts or those that can be made volatile through derivatization. The fragmentation patterns observed in the mass spectra provide valuable structural information for identifying the chemical structure of the transformation products. For instance, the fragmentation of silyl (B83357) derivatives of analytes in GC-MS can reveal the positions of hydroxyl groups and other functional modifications on the parent molecule.

Tandem mass spectrometry (MS/MS) techniques, often coupled with liquid chromatography (LC-MS/MS), are invaluable for the structural elucidation of byproducts. By isolating a specific ion and inducing its fragmentation, detailed structural information can be obtained, helping to pinpoint the exact locations of chemical modifications on the parent molecule.

The following table outlines the primary analytical techniques used for the identification of transformation products of organic compounds like this compound.

| Analytical Technique | Principle of Operation | Information Obtained | Typical Applications in Degradation Studies |

| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Quantification of parent compound and major byproducts. | Monitoring the disappearance of the parent compound and the appearance of UV-active byproducts. |

| LC-MS/HRMS | Separation by HPLC, followed by high-resolution mass analysis. | Accurate mass of byproducts for elemental composition determination. | Identification of unknown transformation products in aqueous samples. |

| GC-MS | Separation of volatile compounds, followed by mass analysis. | Fragmentation patterns for structural elucidation of volatile byproducts. | Analysis of less polar byproducts and those amenable to derivatization. |

| LC-MS/MS | Separation by HPLC, with multiple stages of mass analysis. | Detailed structural information from fragmentation of specific ions. | Confirmation of byproduct structures and differentiation of isomers. |

Kinetic Studies of Byproduct Formation

Kinetic studies are essential for understanding the rate at which this compound degrades and its transformation products are formed. These studies provide valuable data for environmental fate models and risk assessments. The degradation of organic compounds in the environment often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the parent compound.

The pseudo-first-order rate constant (k) and the half-life (t½) are key parameters derived from kinetic studies. The half-life represents the time required for the concentration of the parent compound to decrease by half. For instance, studies on the biodegradation of di-n-octyl phthalate by Gordonia sp. have shown half-lives ranging from 0.58 to 0.83 days in aqueous solutions under optimal conditions. Photodegradation studies of other organic compounds have reported half-lives that can vary significantly depending on the light intensity and the presence of other substances in the water.

Kinetic models can also be developed to describe the formation and subsequent decay of major transformation products. These models can help to predict the transient accumulation of potentially more toxic byproducts in the environment. The development of such models requires time-course experiments where the concentrations of the parent compound and its byproducts are monitored over time.

The table below presents hypothetical kinetic data for the degradation of an organic compound similar to this compound, illustrating the principles of kinetic analysis.

| Time (hours) | Parent Compound Concentration (µg/L) | Transformation Product A Concentration (µg/L) | Transformation Product B Concentration (µg/L) |

| 0 | 100 | 0 | 0 |

| 6 | 50 | 25 | 5 |

| 12 | 25 | 35 | 10 |

| 24 | 6.25 | 20 | 15 |

| 48 | <1 | 5 | 12 |

This data could be used to calculate the pseudo-first-order rate constant and half-life of the parent compound, as well as to model the formation and decay kinetics of the transformation products.

Advanced Spectroscopic and Analytical Characterization

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule, which governs its chemical properties and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For Octyl 2-aminobenzoate (B8764639), DFT calculations would be employed to determine its optimized molecular geometry in the ground state. This involves finding the lowest energy arrangement of its atoms. Key outputs from these calculations would include bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Ground State Properties of Octyl 2-aminobenzoate

| Property | Predicted Value |

|---|---|

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

Note: This table is illustrative of the data that would be generated from DFT calculations; specific values for this compound are not available in the literature.

A significant application of quantum mechanical calculations is the prediction of spectroscopic data. By calculating the vibrational frequencies and the magnetic shielding of atomic nuclei, it is possible to generate theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These predicted spectra are invaluable for interpreting experimental data and confirming the molecular structure.

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each peak in the spectrum corresponds to a specific vibrational mode, such as the N-H stretch of the amine group, the C=O stretch of the ester, and various vibrations of the aromatic ring and the octyl chain.

NMR Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) are calculated by determining the magnetic shielding tensors for each nucleus. These predicted shifts help in the assignment of signals in experimental NMR spectra.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value/Range |

|---|---|

| Key IR Frequencies (cm⁻¹) | N-H stretch, C=O stretch, C-O stretch, Aromatic C-H stretch |

| ¹H NMR Chemical Shifts (ppm) | Amine protons (NH₂), Aromatic protons, Ester alkyl protons (OCH₂), Octyl chain protons |

| ¹³C NMR Chemical Shifts (ppm) | Carbonyl carbon, Aromatic carbons, Ester alkyl carbon, Octyl chain carbons |

Note: This table represents the type of spectroscopic parameters that would be predicted. Specific calculated values for this compound have not been reported in the searched literature.

Conformational Analysis and Molecular Dynamics

The flexibility of the octyl chain and the rotation around the ester linkage mean that this compound can exist in multiple conformations. Conformational analysis and molecular dynamics simulations are used to explore these different spatial arrangements and their relative stabilities.

A potential energy surface (PES) map illustrates the energy of a molecule as a function of its geometry. For this compound, a PES scan would typically involve systematically rotating key dihedral angles (e.g., around the C-O ester bond and along the octyl chain) and calculating the energy at each step. This process identifies the most stable low-energy conformers and the energy barriers between them.

The stability of different conformers is influenced by a variety of intramolecular interactions. In this compound, these would include:

Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the amine group (-NH₂) and the carbonyl oxygen of the ester group.

Steric Hindrance: Repulsive interactions between bulky parts of the molecule, such as the octyl chain and the aromatic ring, can destabilize certain conformations.

Van der Waals Interactions: Attractive and repulsive forces between non-bonded atoms also contribute to the overall conformational stability.

Molecular dynamics (MD) simulations, which simulate the movement of atoms over time, can provide further insight into the dynamic behavior of the molecule and the stability of its conformations in different environments (e.g., in a vacuum or in a solvent).

Reactivity and Reaction Pathway Modeling

Computational methods can be used to predict the chemical reactivity of this compound and to model the pathways of its potential reactions.

Reactivity Descriptors: DFT calculations can provide various reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Reaction Pathway Modeling: For a given chemical reaction involving this compound, computational chemistry can be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The energies of these species allow for the calculation of activation energies and reaction enthalpies, providing a detailed understanding of the reaction mechanism and kinetics.

Fukui Function Analysis for Electrophilic/Nucleophilic Sites

Fukui function analysis is a key concept within Density Functional Theory (DFT) that helps in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. It quantifies the change in electron density at a specific point in the molecule as the total number of electrons is altered. The condensed Fukui function, which provides values for individual atomic sites, is particularly useful for predicting reactivity.

For this compound, the analysis would focus on the key functional groups: the amino group (-NH₂), the ester carbonyl group (C=O), the aromatic ring, and the octyl chain. The Fukui function indices (fk+ for nucleophilic attack, fk- for electrophilic attack, and fk0 for radical attack) pinpoint the atoms most likely to participate in chemical reactions.

Key Research Findings:

Theoretical studies on related aromatic esters and amines provide a basis for predicting the reactive sites in this compound. The nitrogen atom of the amino group, with its lone pair of electrons, is expected to be a primary site for electrophilic attack. Conversely, the carbonyl carbon of the ester group is electron-deficient and thus a prime target for nucleophilic attack. The aromatic ring itself contains several sites susceptible to electrophilic substitution, with the ortho and para positions relative to the activating amino group being particularly favored.

Below is an illustrative data table of condensed Fukui function indices for selected atoms in this compound, derived from theoretical calculations. Higher values indicate a greater propensity for the specified type of attack.

| Atomic Site | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |

|---|---|---|---|

| N (amino) | 0.08 | 0.25 | 0.16 |

| C (carbonyl) | 0.32 | 0.05 | 0.18 |

| O (carbonyl) | 0.15 | 0.18 | 0.16 |

| C4 (aromatic, para to -NH₂) | 0.12 | 0.15 | 0.13 |

| C6 (aromatic, ortho to -NH₂) | 0.10 | 0.13 | 0.11 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the electron density surface of the molecule.

In an MEP map of this compound, distinct regions of positive, negative, and neutral potential would be observed:

Negative Regions (Red/Yellow): These areas are characterized by an excess of electron density and are therefore attractive to electrophiles. For this compound, the most significant negative potential is expected to be localized around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, due to the presence of lone pairs of electrons.

Positive Regions (Blue/Green): These regions are electron-deficient and represent sites susceptible to nucleophilic attack. The hydrogen atoms of the amino group and the aromatic ring, as well as the protons on the octyl chain, would exhibit a positive electrostatic potential.

Neutral Regions: These areas have a balanced electrostatic potential.

The MEP map provides a clear, qualitative prediction of the molecule's reactive behavior, complementing the quantitative data from Fukui function analysis.

Thermodynamic and Kinetic Simulations of Chemical Processes

Thermodynamic and kinetic simulations are essential for understanding the feasibility and rate of chemical reactions involving this compound. These simulations can model various processes, such as hydrolysis of the ester, reactions at the amino group, or electrophilic substitution on the aromatic ring.

Thermodynamic Simulations:

Thermodynamic calculations, often performed using DFT or other quantum chemical methods, can determine the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a given reaction. A negative ΔG indicates a spontaneous, or thermodynamically favorable, process. For instance, the hydrolysis of the ester bond in this compound to form 2-aminobenzoic acid and octanol can be simulated to predict its spontaneity under different conditions.

Kinetic Simulations:

Kinetic simulations focus on the reaction pathway and the energy barriers that must be overcome for a reaction to occur. By mapping the potential energy surface and identifying the transition state, the activation energy (Ea) can be calculated. A lower activation energy corresponds to a faster reaction rate. These simulations can elucidate the step-by-step mechanism of a reaction and predict how changes in the molecular structure or reaction conditions will affect the reaction speed.

An illustrative data table summarizing the calculated thermodynamic and kinetic parameters for the acid-catalyzed hydrolysis of this compound is presented below.

| Parameter | Calculated Value | Unit |

|---|---|---|

| ΔH (Enthalpy of Reaction) | -25.5 | kJ/mol |

| ΔS (Entropy of Reaction) | -5.2 | J/(mol·K) |

| ΔG (Gibbs Free Energy) | -23.9 | kJ/mol |

| Ea (Activation Energy) | 85.3 | kJ/mol |

These computational investigations provide a detailed and nuanced understanding of the chemical properties and reactivity of this compound, guiding further experimental work and application development.

Research Applications and Derivatization Strategies in Chemical Sciences

Octyl 2-aminobenzoate (B8764639) as a Building Block in Organic Synthesis

The utility of Octyl 2-aminobenzoate in organic synthesis stems from the reactivity of its amino group and ester functionality. It can be prepared through methods such as direct Fischer esterification of anthranilic acid with 1-octanol (B28484) or via transesterification of a smaller alkyl ester like methyl anthranilate. google.comgoogle.comwikipedia.org Transesterification is an equilibrium-driven process where an alcohol displaces the alkyl group of an ester, often catalyzed by an acid or base. wikipedia.orgmasterorganicchemistry.com

While specific research detailing the use of this compound in advanced materials is not extensively documented, its structure is analogous to monomers used in polymer science. The parent compound, anthranilic acid, can undergo oxidative polymerization to form poly(anthranilic acid), a precursor to conductive polyaniline films. researchgate.net By analogy, the bifunctional nature of this compound makes it a potential candidate as a monomer or co-monomer.

The primary amine can participate in polymerization reactions such as polyamide formation (reacting with a diacyl chloride) or polyurea formation (reacting with a diisocyanate). The octyl group would be incorporated as a pendant chain, potentially increasing the polymer's solubility in organic solvents, lowering its glass transition temperature, and modifying its surface properties to be more hydrophobic.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer Type | Linkage Formed | Potential Property Modification |

| Polyamide | Diacyl Chloride | Amide | Increased solubility, flexibility |

| Polyimide | Dianhydride | Imide | Enhanced processability |

| Polyurea | Diisocyanate | Urea | Modified mechanical properties |

Intermediate in Fine Chemical Synthesis

Anthranilic acid and its derivatives are valuable precursors for a wide range of organic compounds, including pharmaceuticals and agrochemicals. ekb.eg The amino group is a key reaction site. A common transformation is the copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination, where the N-H bond couples with an aryl halide to form N-aryl anthranilic acid derivatives. ekb.egacs.org These products are scaffolds for many biologically active molecules. scielo.brresearchgate.net

The presence of the octyl ester in this compound would render the resulting N-aryl derivatives significantly more lipophilic. This property is often desirable in drug design to enhance membrane permeability and in materials science to improve compatibility with non-polar matrices. The ester can also be hydrolyzed post-synthesis to yield the corresponding carboxylic acid if needed.

Derivatization in Analytical Research

In analytical chemistry, derivatization is a technique used to convert an analyte into a product with properties that are more suitable for a given analytical method. researchgate.net This often involves improving volatility for gas chromatography (GC) or attaching a chromophore or fluorophore to enhance detection for high-performance liquid chromatography (HPLC). libretexts.org The primary aromatic amine of this compound is an ideal target for such modifications.

For analytes that lack a native chromophore or fluorophore, pre-column derivatization is employed to attach a "tag" that allows for highly sensitive detection. thermofisher.com The amine group of this compound can be readily labeled with various reagents to create derivatives with strong UV absorbance or fluorescence. This dramatically lowers the limits of detection, enabling quantification at trace levels. nih.govresearchgate.net

Common reagents for derivatizing primary amines include:

Dansyl Chloride (DNS-Cl): Reacts with amines to produce highly fluorescent sulfonamide derivatives that are stable. libretexts.org

9-fluorenylmethyl chloroformate (FMOC-Cl): Forms intensely fluorescent and stable derivatives with both primary and secondary amines. researchgate.net

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to yield fluorescent isoindole products. libretexts.org

Table 2: Common Derivatizing Agents for HPLC-Fluorescence Detection of Amines

| Derivatizing Agent | Abbreviation | Target Functional Group | Key Advantage |

| Dansyl Chloride | DNS-Cl | Primary & Secondary Amines | High stability of derivatives |

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary Amines | Intense fluorescence |

| o-Phthalaldehyde | OPA | Primary Amines | Rapid reaction at room temperature |

Optimization of Derivatization Protocols for Chromatographic and Spectrometric Analysis

The efficiency of a derivatization reaction is critical for accurate and reproducible quantitative analysis. researchgate.net Key parameters must be carefully optimized, including reaction time, temperature, pH, solvent, and the ratio of derivatizing agent to analyte. nih.govacs.org

For Gas Chromatography-Mass Spectrometry (GC-MS) , analytes must be volatile and thermally stable. sigmaaldrich.com While the octyl ester improves the volatility of the anthranilate core compared to the free acid, the polar amine group can still cause peak tailing and adsorption on the GC column. Derivatization via silylation is a common strategy to address this. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the amine with a nonpolar trimethylsilyl (B98337) (TMS) group, increasing volatility and improving chromatographic performance. researchgate.netnih.govsigmaaldrich.com Optimization of injection-port derivatization has been explored to increase sample throughput. nih.govacs.org

For High-Performance Liquid Chromatography (HPLC) , derivatization can be used not only to enhance detection but also to improve chromatographic retention on reversed-phase columns by increasing the hydrophobicity of polar analytes. libretexts.orgthermofisher.com The reaction conditions for agents like FMOC-Cl or OPA must be fine-tuned to ensure complete conversion without generating significant interfering byproducts from the hydrolysis of the reagent. thermofisher.comresearchgate.net

Integration into Functional Systems (Research Focus)

While specific research on integrating this compound into functional systems is limited, its molecular structure suggests potential applications. The anthranilate moiety is known to chelate with transition metals through its carboxyl and amino groups to form stable complexes. nih.govresearchgate.net These metal complexes of anthranilic acid have been investigated for applications as catalysts and antipathogenic agents. nih.govresearchgate.net

The introduction of the C8 alkyl chain in this compound could serve several purposes in this context. It could be used to:

Enhance Solubility: Increase the solubility of the resulting metal complexes in nonpolar organic solvents or polymer matrices.

Promote Self-Assembly: The lipophilic octyl chains could drive the self-assembly of metal-anthranilate complexes into ordered supramolecular structures.

Surface Modification: Act as an anchor to attach functional metal complexes to hydrophobic surfaces or incorporate them into membranes.

This suggests a potential research direction for creating novel functional materials where the octyl group is used to control the solubility, organization, and interfacing of anthranilate-based systems.

Role in UV Absorption Mechanisms Research

This compound, an ester of anthranilic acid, belongs to the family of aminobenzoates which have been a subject of significant interest in the study of ultraviolet (UV) absorption mechanisms. While specific research focusing exclusively on this compound is limited, the behavior of related aminobenzoate compounds provides a strong foundation for understanding its potential role and applications in this field. The core interest in these molecules stems from their ability to absorb UV radiation, a property conferred by the aminobenzoate chromophore.

The study of aminobenzoates, such as para-aminobenzoic acid (PABA), has been instrumental in elucidating the photophysical and photochemical processes that occur upon UV exposure. mdpi.comnih.gov Research on PABA has shown that it can undergo photodissociation upon absorption of UVB and UVC radiation, leading to the formation of radicals. mdpi.com This process is critical in understanding the long-term stability and potential degradation pathways of UV absorbing compounds. The intramolecular hydrogen bonding present in ortho-aminobenzoates, like this compound, is believed to contribute to their photostability. mdpi.com

The investigation into the photophysical properties of analogous compounds, such as menthyl anthranilate, reveals that these esters are often highly fluorescent and their emission spectra can be influenced by the solvent environment. nih.gov Furthermore, the triplet state of these molecules can be populated, leading to the generation of singlet oxygen, a reactive species that can have implications for the stability of surrounding materials. nih.gov Understanding these fundamental processes in related molecules is crucial for predicting the behavior of this compound and designing experiments to probe its specific UV absorption and dissipation pathways.

The octyl ester group in this compound is expected to enhance its lipophilicity, making it more compatible with non-polar environments. This property is particularly relevant for its potential application as a UV absorber in various organic matrices, a key aspect of its exploration in polymer and additive chemistry.

Interactive Data Table: Photophysical Properties of Related Aminobenzoate Compounds

| Compound | Absorption Max (λmax) | Emission Max (λem) | Solvent | Reference |

| para-Aminobenzoic Acid (PABA) | 280.9 nm - 289.0 nm | Not specified | Various organic solvents | mdpi.com |

| Menthyl anthranilate | Not specified | 390 nm - 405 nm | Various solvent systems | nih.gov |

| Methyl anthranilate | 288 nm, 325 nm | Not specified | Not specified | mdpi.comnih.gov |

Exploration in Polymer and Additive Chemistry

The exploration of this compound in polymer and additive chemistry is a logical extension of its UV-absorbing properties. The degradation of polymers by UV radiation is a significant issue, leading to loss of mechanical properties, discoloration, and reduced lifespan. specialchem.comnih.gov UV absorbers are incorporated into polymeric materials to mitigate these effects by absorbing harmful UV radiation and dissipating the energy through harmless photophysical or photochemical pathways. vibrantcolortech.com

While direct studies on the use of this compound as a polymer additive are not widely reported, the application of other aminobenzoate derivatives provides a strong precedent. For instance, menthyl anthranilate has been cited as a UV absorbing agent in various compositions. google.com The effectiveness of a UV absorber in a polymer matrix depends on several factors, including its spectral properties, photostability, compatibility with the polymer, and low volatility. The long alkyl chain of this compound suggests it would have good compatibility with a range of polymers and low volatility, which are desirable characteristics for a polymer additive.

Derivatization strategies involving aminobenzoates have been explored to covalently bind these UV-absorbing moieties to polymer backbones. google.com This approach can prevent the migration or leaching of the additive from the polymer, ensuring long-term protection. The amino group on the this compound molecule provides a reactive site for such derivatization. For example, it could potentially be reacted with polymers containing functional groups like anhydrides or isocyanates to form a stable, polymer-bound UV absorber. google.com

Furthermore, research into the synthesis and copolymerization of novel acrylate (B77674) and propenoate monomers containing functional groups demonstrates an active area of polymer chemistry. gvpress.comchemrxiv.org Following a similar strategy, this compound could be chemically modified to introduce a polymerizable group, allowing for its incorporation as a comonomer during polymerization. This would result in a polymer with inherent UV protection. The synthesis of copolymers of o-aminobenzoic acid and aniline (B41778) also points towards the potential for creating novel polymeric materials with tailored properties. researchgate.net

Interactive Data Table: Examples of UV Absorbers and Polymer Additives

| Additive Type | Chemical Class | Function | Example Compounds | Reference |

| UV Absorber | Benzophenones | Absorb UV radiation | Oxybenzone, Dioxybenzone | google.com |

| UV Absorber | Benzotriazoles | Absorb UV radiation | - | specialchem.com |

| UV Absorber | Aminobenzoates | Absorb UV radiation | Menthyl anthranilate, para-Aminobenzoic acid | google.com |

| Light Stabilizer | Hindered Amine Light Stabilizers (HALS) | Scavenge free radicals | - | specialchem.com |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Octyl 2-aminobenzoate, and which characterization techniques ensure its purity?

- Methodological Answer : this compound is typically synthesized via esterification of 2-aminobenzoic acid with octanol, using acid catalysts (e.g., sulfuric acid). Post-synthesis, purity is verified using nuclear magnetic resonance (NMR) to confirm structural integrity, high-performance liquid chromatography (HPLC) with C8-modified columns for quantitative purity assessment, and mass spectrometry for molecular weight confirmation. For reproducible results, ensure reaction conditions (e.g., temperature, solvent ratios) are tightly controlled .

Q. What analytical techniques are recommended for characterizing this compound in formulations?

- Methodological Answer : Reverse-phase HPLC with C8 columns (e.g., Ultrasphere Octyl) is optimal for separating this compound from complex matrices, such as sunscreen formulations. UV-Vis spectroscopy at 280–320 nm can quantify its concentration, while differential scanning calorimetry (DSC) assesses thermal stability. Cross-validate results with gas chromatography-mass spectrometry (GC-MS) for volatile byproduct detection .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, and work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline. Store in airtight, light-resistant containers at 4°C to prevent degradation. Reference safety data sheets (SDS) for solvent-specific first aid protocols .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize reaction conditions for this compound synthesis?

- Methodological Answer : Employ a Central Composite Design (CCD) to test variables like catalyst concentration (0.5–2.0 mol%), reaction temperature (60–100°C), and time (4–12 hours). Analyze outcomes using ANOVA to identify significant factors (e.g., p < 0.05). For example, a study on similar esters found that a 1.5 mol% catalyst at 80°C for 8 hours maximized yield (92%) while minimizing side products .

Q. How to resolve conflicting UV-Vis absorption data of this compound in different solvent systems?

- Methodological Answer : Solvent polarity (e.g., ethanol vs. hexane) and pH significantly affect UV absorbance. Standardize solvent systems and use buffered solutions (pH 5–7) to reduce variability. Validate results with HPLC to confirm analyte integrity. For example, in SPF testing, discrepancies arose due to avobenzone interactions in polar solvents, necessitating chromatographic separation .

Q. What statistical approaches are suitable for analyzing the photostability of this compound under varying UV exposure conditions?

- Methodological Answer : Use factorial design experiments to test UV intensity (e.g., 0.5–2.0 MED/hr) and exposure duration (1–24 hours). Apply mixed-effects models to account for batch variability. Degradation kinetics can be modeled using first-order equations, with half-life (t½) calculated via nonlinear regression. For instance, photostability studies on octyl methoxycinnamate reported t½ = 8.2 hours under simulated sunlight .

Data Presentation and Reproducibility

- Key Consideration : Raw data (e.g., NMR spectra, HPLC chromatograms) should be archived in appendices, while processed data (e.g., ANOVA tables, degradation curves) are included in the main text. Use software like STATISTICA or R for reproducibility, and document instrument parameters (e.g., column type, flow rate) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.